4-Bromo-2,3,5,6-tetrafluorophenylboronic acid

Descripción general

Descripción

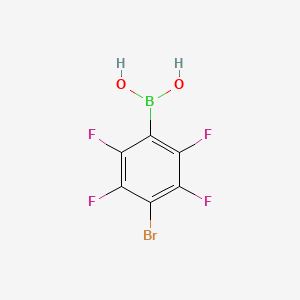

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is a unique chemical compound with the molecular formula C6H2BBrF4O2 and a molecular weight of 272.79 g/mol. This compound features a boronic acid moiety attached to a phenyl ring substituted with bromine and four fluorine atoms. The presence of these substituents imparts distinct electronic properties, making it valuable in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid typically involves the bromination of 2,3,5,6-tetrafluorophenylboronic acid. This reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent . The reaction is usually performed at low temperatures to ensure selectivity and yield.

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques. The process involves careful control of reaction parameters to achieve high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with organic halides in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenylboronic acids.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid has diverse applications in scientific research:

Medicinal Chemistry: It serves as a building block for synthesizing novel small-molecule drugs targeting diseases like cancer and neurodegenerative disorders.

Protein-Protein Interaction Studies: The compound is used in probes to study protein-protein interactions, aiding in drug discovery and understanding cellular processes.

Material Science: It is utilized in developing organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its stability and electronic properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid moiety interacts with a palladium catalyst to form a new carbon-carbon bond with an organic halide. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals.

Comparación Con Compuestos Similares

4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of bromine and fluorine atoms.

4-Bromo-2,3,5,6-tetrafluoropyridine: Contains a pyridine ring instead of a phenyl ring.

Uniqueness: 4-Bromo-2,3,5,6-tetrafluorophenylboronic acid is unique due to its combination of bromine and four fluorine atoms, which impart distinct electronic properties. This makes it particularly valuable in coupling reactions and the synthesis of complex molecules.

Actividad Biológica

4-Bromo-2,3,5,6-tetrafluorophenylboronic acid (CAS No. 1016231-40-5) is a boronic acid derivative characterized by its unique fluorinated phenyl structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its molecular formula is with a molecular weight of 272.79 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through reversible covalent bonding. Boronic acids are known to form stable complexes with diols and other nucleophiles, which can affect enzyme activity and signaling pathways.

Key Targets

- Proteins and Enzymes : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Signal Transduction : It may influence cellular signaling pathways by modulating protein interactions.

Biological Activity Data

The biological effects of this compound have been evaluated in various studies. Below is a summary of significant findings:

Case Studies

Several case studies have highlighted the compound's potential applications:

The compound exhibits several biochemical properties conducive to biological activity:

- Solubility : Soluble in polar solvents which aids in its bioavailability.

- Stability : Maintains stability under physiological conditions, allowing for prolonged activity within biological systems.

- Reactivity : The presence of the boron atom allows for specific reactivity with hydroxyl groups in biomolecules.

Safety and Toxicity

While the compound shows promising biological activities, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that it may exhibit moderate toxicity levels; hence further investigations are warranted to establish safe dosage ranges for therapeutic applications .

Propiedades

IUPAC Name |

(4-bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFADCDXWIFNRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)Br)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584400 | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016231-40-5 | |

| Record name | B-(4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016231-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.